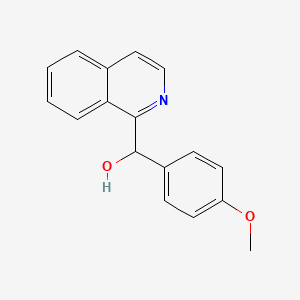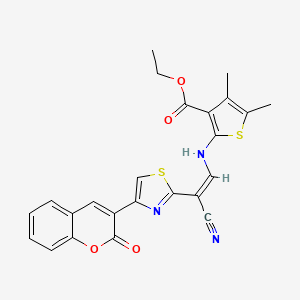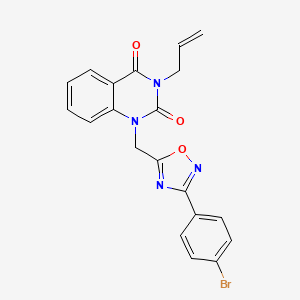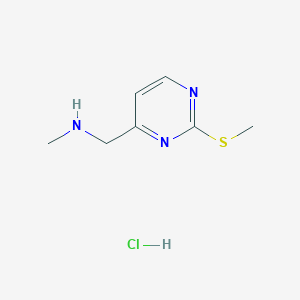
1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The benzyl group and the 2-chlorophenyl group are also part of the structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the benzyl group, the 2-chlorophenyl group, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group might be involved in reactions with acids or bases, and the benzyl and 2-chlorophenyl groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds related to "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been extensively studied for their synthesis and structure-activity relationships (SAR). For instance, the synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists highlight the importance of the carboxamide moiety in contributing to biological activity, with specific substitutions leading to potent and selective inverse agonists (Meurer et al., 2005). This suggests that derivatives of "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could be explored for similar pharmacological targets.
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of related compounds have been investigated to understand their interactions and stability. Studies such as those on bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate provide insights into the coordination geometry and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (Shi et al., 2010).
Spectral and Theoretical Studies
Spectral (IR, NMR, UV-Vis) and theoretical (DFT) studies on compounds such as "2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" provide valuable information on the electronic structure, molecular geometry, and potential reactivity of these compounds. Such studies facilitate the prediction of reactivity and properties of new derivatives, including those related to "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" (Demir et al., 2016).
Potential Applications in Material Science
Research on the synthesis and properties of hyperbranched aromatic polyimides demonstrates the potential of incorporating similar structural motifs into polymers for applications in materials science. These studies explore the preparation of novel polymers with unique properties such as solubility in common solvents and thermal stability, which could be relevant for designing new materials based on "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" derivatives (Yamanaka et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-chlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-10-4-5-11-17(16)21-18(23)15-9-6-12-22(19(15)24)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHQSTWQFKUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)
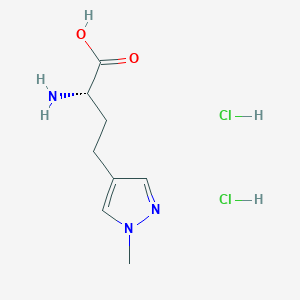
![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)


![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
